![molecular formula C18H23N5O2S B4532451 N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4532451.png)
N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of related compounds involves innovative designs and methods to achieve potent activities and acceptable safety indices. For instance, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing different linkers, including the piperazine moiety, have shown significant activity against drug-sensitive and resistant strains, indicating a promising scaffold for further studies (Lv et al., 2017). Another synthesis approach identified potent glycine transporter 1 inhibitors by utilizing central nervous system multiparameter optimization as a drug-likeness guideline, highlighting the versatility of related molecular frameworks in drug discovery (Yamamoto et al., 2016).
Molecular Structure Analysis
Molecular design strategies have led to compounds with enhanced aqueous solubility and oral absorption by incorporating specific moieties, such as piperazine units, which significantly improve pharmacological effects and safety profiles. This exemplifies the importance of molecular structure analysis in the development of clinically relevant compounds (Shibuya et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves interactions with various molecular targets, reflecting their broad application potential. For example, the interaction of specific antagonists with cannabinoid receptors was elucidated through conformational analysis and molecular field analysis, providing insights into the binding interactions and activity conferring properties of the compounds (Shim et al., 2002).
Physical Properties Analysis
The physical properties, including solubility and pharmacokinetic profiles, are crucial for the development of effective compounds. The introduction of certain structural elements can markedly enhance these properties, as seen in compounds with improved aqueous solubility and oral absorption, which are critical for their potential therapeutic application (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, such as inhibitory activity and safety indices, determine the compound's utility in various applications. The design and synthesis of compounds based on specific structural frameworks have led to significant activity against targeted strains, highlighting the role of chemical properties in guiding drug discovery efforts (Lv et al., 2017).
properties
IUPAC Name |
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-22-10-8-21-18(22)26-11-9-20-17(25)14-5-6-16(24)23(12-14)13-15-4-2-3-7-19-15/h2-4,7-8,10,14H,5-6,9,11-13H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOHDYRJCGEMBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCNC(=O)C2CCC(=O)N(C2)CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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